6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, has been achieved via reductive amination. This highlights the compound’s relevance in synthetic chemistry, particularly in the development of analog compounds.Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Synthesis of AMPA Receptor Antagonists
The compound has been utilized in the synthesis of competitive AMPA receptor antagonists, specifically SPD 502, through a series of chemical reactions starting from 5-Bromoisoquinoline, which includes nitration, methylation, Sandmeyer isatin synthesis, and Suzuki coupling. The overall yield of SPD 502 was about 10%, indicating its potential application in neurological research and drug development (Geng Min, 2011).
Natural Product Derivation
Research on the red alga Rhodomela confervoides led to the isolation of new brominated tetrahydroisoquinolines, demonstrating the compound's presence in natural products. These compounds, derived from polar fractions of an ethanolic extract, showcase the diverse bioactive properties of tetrahydroisoquinolines and their significance in marine biology and natural product chemistry (Ming Ma et al., 2007).
Synthetic Methodologies
A study detailed the convenient synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline via reductive amination of Schiff's bases, highlighting its utility in organic synthesis and the development of new chemical entities with potential biological activities (P. Zlatoidský & Bálint Gabos, 2009).
Evaluation of Therapeutic Potentials
Isoquinoline alkaloids and their derivatives, including 6-Bromo-1,2,3,4-tetrahydroisoquinoline, have been studied for various therapeutic potentials, such as local anesthetic activity, acute toxicity, and structure-toxicity relationships. These studies aim to reduce the toxicity of these molecules while enhancing their therapeutic margins, indicating their importance in pharmacology and medicinal chemistry (A. Azamatov et al., 2023).
Novel Synthesis Approaches
Research on the synthesis of pyrrolo[2,1-a]isoquinolines from brominated tetrahydroisoquinolines reveals innovative approaches to accessing structurally complex isoquinoline derivatives. These methodologies facilitate the exploration of new chemical spaces for drug discovery and development (L. Voskressensky et al., 2010).
Properties
IUPAC Name |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-2-3-12-6-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUMDZJVBCOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-81-3 | |
Record name | Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-8-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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